8-(3,5-dimethylpiperidin-1-yl)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione
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Description
8-(3,5-dimethylpiperidin-1-yl)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H27N9O2S and its molecular weight is 481.58. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
The synthesis of imidazo[2,1-f]purine-2,4-dione derivatives, including variations of the purine-2,6-dione structure, has been explored for their potential pharmacological applications. For instance, derivatives synthesized for preliminary pharmacological evaluation demonstrated potent ligand activity for 5-HT(1A) receptors, indicating anxiolytic and antidepressant potential in preclinical models (Zagórska et al., 2009).
Cytotoxic Activity
Further research into carboxamide derivatives of benzo[b][1,6]naphthyridines revealed their cytotoxic activity against various cancer cell lines, highlighting the therapeutic potential of purine derivatives in oncology (Deady et al., 2003).
Novel Ring Systems
The development of new thiadiazepino-[3,2-f]-purine ring systems via synthesis from purine-2,6-dione precursors demonstrates the versatility of purine derivatives in generating novel chemical entities for further pharmacological investigation (Hesek & Rybár, 1994).
Potassium Channel Effects
The effects of substituted 9-aryl-1,8-acridinedione derivatives on potassium channels have been studied, suggesting potential applications in cardiovascular diseases by modulating vascular potassium channels (Gündüz et al., 2009).
Hypoglycemic and Hypolipidemic Activity
Compounds containing 2,4-thiazolidinedione along with purine derivatives have been investigated for their hypoglycemic and hypolipidemic activities, indicating potential benefits in metabolic disorder management (Kim et al., 2004).
properties
IUPAC Name |
8-(3,5-dimethylpiperidin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N9O2S/c1-14-11-15(2)13-29(12-14)20-23-18-17(19(32)24-21(33)28(18)3)30(20)9-10-34-22-25-26-27-31(22)16-7-5-4-6-8-16/h4-8,14-15H,9-13H2,1-3H3,(H,24,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMPOPAAZNBXRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC3=C(N2CCSC4=NN=NN4C5=CC=CC=C5)C(=O)NC(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N9O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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